molecular formula C21H19ClFN3OS B2886395 (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1357729-03-3

(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2886395
CAS RN: 1357729-03-3
M. Wt: 415.91
InChI Key: SDNMDTBQEVCIJK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a quinoline ring, a thiomorpholine ring, and an amine group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The quinoline ring is a heterocyclic aromatic ring, which could contribute to the compound’s stability and reactivity. The thiomorpholine ring is a type of morpholine ring with a sulfur atom, which could make the compound more reactive .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group could participate in reactions such as acylation or alkylation. The quinoline ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the quinoline and thiomorpholine rings could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Fluorescent Chemosensors

Quinoline derivatives have been extensively explored for their application as fluorescent chemosensors. Compounds like 4-methyl-2,6-diformylphenol (DFP), which shares a partial structural similarity with the target compound by virtue of the quinoline moiety, have demonstrated high selectivity and sensitivity in detecting a wide range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exploit the fluorescent properties of quinoline derivatives to signal the presence of specific analytes through changes in fluorescence intensity or emission wavelength. The applications span environmental monitoring, biological assays, and clinical diagnostics, highlighting the versatility of quinoline-based sensors in scientific research (Roy, 2021).

Antimicrobial and Antimalarial Agents

Quinoline derivatives, such as Chloroquine (CQ) and its derivatives, have been widely recognized for their antimicrobial and antimalarial properties. Research into these compounds has provided insights into their mechanisms of action, including inhibition of DNA replication and interference with the parasites' ability to detoxify heme. The exploration of CQ and its derivatives offers a glimpse into the potential of quinoline-based compounds in developing therapeutic agents against a range of infectious diseases. This research avenue is particularly relevant for compounds with similar structural features, suggesting potential applications in drug discovery and development for infectious disease treatment (Njaria et al., 2015).

Future Directions

Research into new quinoline derivatives is an active area of medicinal chemistry, and this compound could potentially be studied for its biological activity. Future research could also explore the compound’s reactivity and potential uses in other areas of chemistry .

properties

IUPAC Name

[4-(2-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c1-13-2-4-19(17(22)10-13)25-20-15-11-14(23)3-5-18(15)24-12-16(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNMDTBQEVCIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

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